molecular formula C59H79N15O21S6 B608579 Linaclotide CAS No. 851199-59-2

Linaclotide

Katalognummer: B608579
CAS-Nummer: 851199-59-2
Molekulargewicht: 1526.8 g/mol
InChI-Schlüssel: KXGCNMMJRFDFNR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Linaclotide is a medication used to manage and treat constipation associated with functional gastrointestinal disorders . It is a 14-amino acid peptide indicated for the treatment of adults with chronic constipation (CC) and irritable bowel syndrome with predominant constipation (IBS-C) . It is a guanylate cyclase-C (GC-C) agonist .


Synthesis Analysis

A new method for the synthesis of this compound has been developed through the completely selective formation of three disulfide bonds in satisfactory overall yields via mild oxidation reactions of the solid phase and liquid phase . The challenge in the assembly of this compound consists of achieving the correct and clean folding of its three disulfide bridges .


Molecular Structure Analysis

This compound is a novel, potent 14 amino acid (CCEYCCNPACTGCY) synthetic peptide containing three disulfide bonds (1–6, 2–10, 5–13) with a molecular weight of 1526.80 . It exhibits stereoisomerism due to the presence of disulphide bonds, making it a cyclic peptide .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 1526.74 and a formula of C59H79N15O21S6 . It is minimally absorbed with low systemic circulating plasma levels .

Wissenschaftliche Forschungsanwendungen

  • Antinociceptive Effects in Visceral Pain : Linaclotide has been investigated for its antinociceptive properties in rodent models of inflammatory and non-inflammatory visceral pain. These effects are linked to the activation of guanylate cyclase C (GC-C) (Eutamene et al., 2010).

  • Activation of Guanylate Cyclase C in Gastrointestinal Tract : Studies demonstrate that this compound acts locally in the gastrointestinal tract, enhancing intestinal secretion and transit. This local action is mediated through the activation of guanylate cyclase C receptors, leading to significant pharmacological responses (Busby et al., 2010).

  • Efficacy in Chronic Constipation : Clinical trials have shown that this compound is effective in improving bowel habits, abdominal discomfort, and bloating in patients with chronic constipation. It has a favorable safety profile, with the most common adverse event being diarrhea (Lembo et al., 2010).

  • Reduced Abdominal Pain in IBS-C Patients : this compound has been found to reduce abdominal pain and improve bowel symptoms in patients with irritable bowel syndrome with constipation. The effects are linked to the activation of GC-C and the production and release of cyclic guanosine-3',5'-monophosphate (Castro et al., 2013).

  • Pharmacodynamic Effects in Rodent Models : this compound exhibits significant pharmacological effects in rodent models of gastrointestinal function, indicative of its potential for improving abdominal symptoms and bowel habits in patients with IBS-C and chronic constipation (Bryant et al., 2010).

  • Metabolism and Disposition in Humans : The metabolism, degradation, and disposition of this compound have been studied in animals and humans, revealing its minimal absorption and conversion to active peptides in the small intestine, contributing to its pharmacologic effects (Busby et al., 2013).

  • Global Approval and Clinical Applications : this compound has received global approval for the treatment of IBS-C and chronic idiopathic constipation, with its development and approval milestones marking its significance in treating gastrointestinal disorders (McWilliams et al., 2012).

Safety and Hazards

Linaclotide can cause severe diarrhea and severe dehydration in a child younger than 2 years old . It is harmful if swallowed and should be handled with care .

Biochemische Analyse

Biochemical Properties

Linaclotide is structurally related to human guanylin and uroguanylin, paracrine peptide hormones that are endogenous activators of GC-C . It is also a homolog of a heat-stable enterotoxin derived from Escherichia coli, the first natural ligand that activates GC-C . This compound binds to its target, guanylate cyclase-C (GC-C), with high affinity and selectivity .

Cellular Effects

This compound and its active metabolite act locally on the luminal surface of the intestinal epithelial cells . As this compound is stable under a highly acidic pH environment, it acts in a pH-independent manner . It works to improve the symptoms of constipation and gastrointestinal symptoms of conditions involving constipation .

Molecular Mechanism

This compound is a potent, highly selective agonist of guanylate cyclase-C (GC-C), a soluble and single-membrane-spanning enzyme on the luminal surface of intestinal epithelial cells . It is an oligopeptide agonist of guanylate cyclase 2C and remains in the GI tract after it is taken by mouth .

Temporal Effects in Laboratory Settings

In a four-week study, patients who received once-daily dosing of this compound demonstrated a dose-responsive increase in weekly spontaneous bowel movement (SBM) frequency rate . This compound-treated patients also experienced improvements in all other top-line efficacy endpoints .

Dosage Effects in Animal Models

In rat models of gastrointestinal function, orally dosed MM-419447, a metabolite of this compound, significantly increased fluid secretion into small intestinal loops, increased intraluminal cGMP, and caused a dose-dependent acceleration in gastrointestinal transit .

Metabolic Pathways

This compound is metabolized in the small intestine, where it loses its C-terminal tyrosine moiety to form a principal active metabolite, MM-419447 . The disulfide bonds of this compound and MM-419447 are reduced in the intestinal lumen, followed by proteolysis and degradation to form smaller peptides and naturally occurring amino acids .

Transport and Distribution

This compound, like the endogenous guanylin and uroguanylin it mimics, is an agonist that activates the cell surface receptor of guanylate cyclase 2C (GC-C). The medication binds to the surface of the intestinal epithelial cells . This compound is minimally absorbed and it is undetectable in the systemic circulation at therapeutic doses .

Subcellular Localization

This compound remains in the GI tract after it is taken by mouth . This suggests that its subcellular localization is largely confined to the luminal surface of intestinal epithelial cells, where it exerts its effects .

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway of Linaclotide involves the solid-phase peptide synthesis (SPPS) method.", "Starting Materials": [ "Fmoc-Lys(Boc)-Wang resin", "Fmoc-Cys(Trt)-OH", "Fmoc-Asn(Trt)-OH", "Fmoc-Arg(Pbf)-OH", "Fmoc-Gly-OH", "Fmoc-Ile-OH", "Fmoc-Pro-OH", "Fmoc-Tyr(tBu)-OH", "Fmoc-His(Trt)-OH", "Fmoc-Glu(OtBu)-OH", "Fmoc-Asp(OtBu)-OH", "Fmoc-Trp(Boc)-OH", "Fmoc-Orn(Pbf)-OH", "HCTU", "N,N-Diisopropylethylamine (DIPEA)", "Trifluoroacetic acid (TFA)", "Triisopropylsilane (TIS)", "Dichloromethane (DCM)", "Dimethylformamide (DMF)", "N-Methylpyrrolidone (NMP)", "Diethyl ether", "Methanol", "Acetonitrile", "Water" ], "Reaction": [ "Deprotection of Fmoc group using 20% piperidine in DMF", "Coupling of Fmoc-Lys(Boc)-Wang resin with Fmoc-Cys(Trt)-OH using HCTU and DIPEA in DMF", "Deprotection of Fmoc group using 20% piperidine in DMF", "Coupling of Fmoc-Asn(Trt)-OH using HCTU and DIPEA in DMF", "Deprotection of Fmoc group using 20% piperidine in DMF", "Coupling of Fmoc-Arg(Pbf)-OH using HCTU and DIPEA in DMF", "Deprotection of Fmoc group using 20% piperidine in DMF", "Coupling of Fmoc-Gly-OH using HCTU and DIPEA in DMF", "Deprotection of Fmoc group using 20% piperidine in DMF", "Coupling of Fmoc-Ile-OH using HCTU and DIPEA in DMF", "Deprotection of Fmoc group using 20% piperidine in DMF", "Coupling of Fmoc-Pro-OH using HCTU and DIPEA in DMF", "Deprotection of Fmoc group using 20% piperidine in DMF", "Coupling of Fmoc-Tyr(tBu)-OH using HCTU and DIPEA in DMF", "Deprotection of Fmoc group using 20% piperidine in DMF", "Coupling of Fmoc-His(Trt)-OH using HCTU and DIPEA in DMF", "Deprotection of Fmoc group using 20% piperidine in DMF", "Coupling of Fmoc-Glu(OtBu)-OH using HCTU and DIPEA in DMF", "Deprotection of Fmoc group using 20% piperidine in DMF", "Coupling of Fmoc-Asp(OtBu)-OH using HCTU and DIPEA in DMF", "Deprotection of Fmoc group using 20% piperidine in DMF", "Coupling of Fmoc-Trp(Boc)-OH using HCTU and DIPEA in DMF", "Deprotection of Fmoc group using 20% piperidine in DMF", "Coupling of Fmoc-Orn(Pbf)-OH using HCTU and DIPEA in DMF", "Cleavage of the peptide from the resin using TFA/TIS/H2O (95:2.5:2.5)", "Purification of the crude peptide using preparative HPLC", "Oxidation of the cysteine residue using iodine in water/methanol/acetonitrile (1:1:1)", "Purification of the oxidized peptide using preparative HPLC", "Lyophilization of the purified peptide to obtain Linaclotide" ] }

CAS-Nummer

851199-59-2

Molekularformel

C59H79N15O21S6

Molekulargewicht

1526.8 g/mol

IUPAC-Name

2-[[21-amino-13-(2-amino-2-oxoethyl)-27-(2-carboxyethyl)-44-(1-hydroxyethyl)-30-[(4-hydroxyphenyl)methyl]-4-methyl-3,6,12,15,22,25,28,31,40,43,46,51-dodecaoxo-18,19,35,36,48,49-hexathia-2,5,11,14,23,26,29,32,39,42,45,52-dodecazatetracyclo[22.22.4.216,33.07,11]dopentacontane-38-carbonyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C59H79N15O21S6/c1-26-47(82)69-41-25-101-99-22-38-52(87)65-33(13-14-45(80)81)49(84)66-34(16-28-5-9-30(76)10-6-28)50(85)71-40(54(89)72-39(23-97-96-20-32(60)48(83)70-38)53(88)67-35(18-43(61)78)58(93)74-15-3-4-42(74)56(91)63-26)24-100-98-21-37(64-44(79)19-62-57(92)46(27(2)75)73-55(41)90)51(86)68-36(59(94)95)17-29-7-11-31(77)12-8-29/h5-12,26-27,32-42,46,75-77H,3-4,13-25,60H2,1-2H3,(H2,61,78)(H,62,92)(H,63,91)(H,64,79)(H,65,87)(H,66,84)(H,67,88)(H,68,86)(H,69,82)(H,70,83)(H,71,85)(H,72,89)(H,73,90)(H,80,81)(H,94,95)

InChI-Schlüssel

KXGCNMMJRFDFNR-UHFFFAOYSA-N

Isomerische SMILES

C[C@H]1C(=O)N[C@H]2CSSC[C@H]3C(=O)NC(C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)CNC(=O)C(NC2=O)[C@@H](C)O)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)O)C(=O)N[C@@H](CSSC[C@@H](C(=O)N3)N)C(=O)N[C@H](C(=O)N5CCC[C@H]5C(=O)N1)CC(=O)N)CC6=CC=C(C=C6)O)CCC(=O)O

SMILES

CC1C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)CNC(=O)C(NC2=O)C(C)O)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)C(=O)NC(CSSCC(C(=O)N3)N)C(=O)NC(C(=O)N5CCCC5C(=O)N1)CC(=O)N)CC6=CC=C(C=C6)O)CCC(=O)O

Kanonische SMILES

CC1C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)CNC(=O)C(NC2=O)C(C)O)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)C(=O)NC(CSSCC(C(=O)N3)N)C(=O)NC(C(=O)N5CCCC5C(=O)N1)CC(=O)N)CC6=CC=C(C=C6)O)CCC(=O)O

Aussehen

Solid powder

Siedepunkt

2045.0±65.0 °C(Predicted)

Color/Form

White to off-white powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Slightly soluble
Slightly soluble in water
Slightly soluble in aqueous sodium chloride

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

MM-416775;  MM 416775;  MM416775;  MD-1100 acetate;  Linaclotide;  Linaclotide acetate;  Linzess;  Constela

Herkunft des Produkts

United States
Customer
Q & A

Q1: What is linaclotide's mechanism of action?

A1: this compound is a potent and selective agonist of guanylate cyclase-C (GC-C), a receptor located on the luminal membrane of intestinal epithelial cells. [, , ] Upon binding to GC-C, this compound stimulates the intracellular conversion of guanosine 5'-triphosphate to cyclic guanosine monophosphate (cGMP). []

Q2: How does increased cGMP affect intestinal function?

A2: Elevated cGMP levels stimulate chloride and bicarbonate secretion into the intestinal lumen while inhibiting sodium absorption. [, ] This process increases fluid secretion into the lumen, softening stool and accelerating gastrointestinal transit, ultimately improving defecation. [, , ]

Q3: Does this compound have any effect on pain perception in IBS-C?

A3: Yes, this compound has been shown to reduce visceral hypersensitivity, a key component of abdominal pain in IBS-C. [, , ] Studies suggest that cGMP released from epithelial cells, following this compound stimulation, acts on colonic nociceptors to reduce pain signaling. []

Q4: What is the chemical structure of this compound?

A4: this compound is a 14-amino acid peptide with three disulfide bonds. Its sequence is CCEYCCNPACTGCY, where C represents cysteine, E represents glutamic acid, Y represents tyrosine, N represents asparagine, P represents proline, A represents alanine, T represents threonine, and G represents glycine. [, , ]

Q5: Does this compound have any active metabolites?

A5: Yes, this compound is metabolized in the small intestine to MM-419447, a 13-amino acid peptide lacking the C-terminal tyrosine. [, ] This metabolite retains high affinity for GC-C and contributes significantly to this compound's pharmacologic effects. [, ]

Q6: What are the approved indications for this compound?

A6: this compound is approved for the treatment of adults with chronic idiopathic constipation (CIC) and irritable bowel syndrome with constipation (IBS-C). [, , ] Different doses are recommended for each indication. [, ]

Q7: What is the evidence for this compound's efficacy in CIC and IBS-C?

A7: Numerous Phase 2 and Phase 3 clinical trials have demonstrated this compound's efficacy in improving bowel habits and reducing abdominal symptoms in patients with CIC and IBS-C. [, , , , , , , ] These trials showed significant improvements in spontaneous bowel movements, stool consistency, straining, abdominal pain, discomfort, and bloating compared to placebo. [, , , , , , , ]

Q8: How does this compound's efficacy compare to other constipation treatments?

A8: While direct comparison trials are limited, real-world data and indirect comparisons suggest that this compound offers comparable or potentially superior efficacy to other treatment options like lubiprostone. [, , , ]

Q9: Is this compound effective for abdominal bloating?

A10: Yes, clinical trials have shown that this compound significantly reduces abdominal bloating in patients with CIC and IBS-C compared to placebo. [, ] This effect is particularly relevant because bloating is a common and bothersome symptom often poorly addressed by other treatments. []

Q10: What is the safety profile of this compound?

A11: this compound is generally well tolerated, with most adverse events being mild to moderate in severity. [, , , ] The most common adverse event reported is diarrhea, which is usually manageable and rarely leads to treatment discontinuation. [, , , , , ]

Q11: Are there specific patient populations for whom this compound is not recommended?

A13: this compound is contraindicated in patients with known mechanical bowel obstruction. [] While generally safe and effective in elderly patients, careful monitoring is recommended due to potential age-related changes in drug metabolism and excretion. []

Q12: Are there ongoing research efforts to explore this compound for other gastrointestinal disorders?

A14: Yes, research is investigating this compound's potential in treating other gastrointestinal conditions, including opioid-induced constipation and functional dyspepsia. [] Preliminary findings suggest potential benefits, but further research is needed to confirm its efficacy and safety in these patient populations.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.